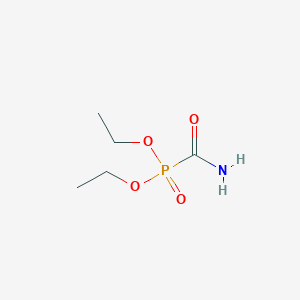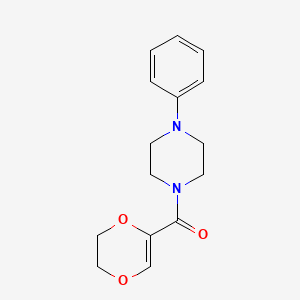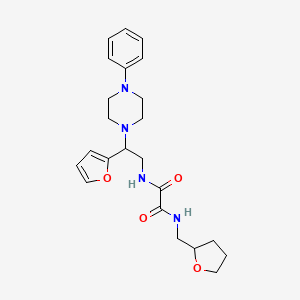
Diethoxyphosphorylformamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethoxyphosphorylformamide (DEPF) is an organic compound that has been widely used in scientific research due to its unique properties. It is a phosphorus-containing compound that is used as a reagent in various chemical reactions. DEPF is a colorless liquid that is soluble in polar solvents such as water, methanol, and ethanol.
Mechanism of Action
The mechanism of action of Diethoxyphosphorylformamide is not fully understood. However, it is believed that Diethoxyphosphorylformamide reacts with nucleophiles such as amines and alcohols to form phosphoramidates and phosphonamidates. Diethoxyphosphorylformamide can also react with carboxylic acids to form phosphonic acid derivatives. Diethoxyphosphorylformamide has been shown to be a good leaving group in substitution reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Diethoxyphosphorylformamide. However, it has been reported that Diethoxyphosphorylformamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Diethoxyphosphorylformamide has also been reported to have antiviral activity against herpes simplex virus type 1.
Advantages and Limitations for Lab Experiments
Diethoxyphosphorylformamide has several advantages for use in lab experiments. It is a stable and easy to handle compound. Diethoxyphosphorylformamide is also a good leaving group in substitution reactions. However, Diethoxyphosphorylformamide has some limitations. It is a toxic and flammable compound that should be handled with care. Diethoxyphosphorylformamide can also react with water to form diethylphosphoric acid, which can interfere with the reaction.
Future Directions
Diethoxyphosphorylformamide has several potential future directions. It can be used in the synthesis of new phosphorus-containing compounds with potential biological activity. Diethoxyphosphorylformamide can also be used in the preparation of phosphorus-containing polymers and dendrimers for various applications. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of Diethoxyphosphorylformamide.
Synthesis Methods
Diethoxyphosphorylformamide can be synthesized through the reaction of diethylphosphoryl chloride with formamide. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified through distillation or recrystallization. The overall reaction can be represented as follows:
Diethylphosphoryl chloride + Formamide + Triethylamine → Diethoxyphosphorylformamide + Hydrochloric Acid + Triethylamine Hydrochloride
Scientific Research Applications
Diethoxyphosphorylformamide has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis reactions. Diethoxyphosphorylformamide has also been used in the synthesis of phosphorus-containing compounds such as phosphoramidates and phosphonamidates. Diethoxyphosphorylformamide has been used as a precursor in the synthesis of phosphorus-containing polymers. Diethoxyphosphorylformamide has also been used in the preparation of phosphorus-containing dendrimers.
properties
IUPAC Name |
diethoxyphosphorylformamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO4P/c1-3-9-11(8,5(6)7)10-4-2/h3-4H2,1-2H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXNIQXHOZNMJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethoxyphosphorylformamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2578725.png)
![(2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2578729.png)


![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide](/img/structure/B2578736.png)
![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2578737.png)


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromobenzamide](/img/structure/B2578742.png)
![3-{[(2,4-dichlorobenzyl)oxy]imino}-N-(3,4-dichlorophenyl)propanamide](/img/structure/B2578744.png)

![2-Chloro-N-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]propanamide](/img/structure/B2578747.png)